molecular formula C7H13NO3 B15328461 4-Aminooxepane-4-carboxylic acid

4-Aminooxepane-4-carboxylic acid

Cat. No.: B15328461
M. Wt: 159.18 g/mol
InChI Key: PALIQNBNGDRHNW-UHFFFAOYSA-N
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Description

The compound specified in the query, 4-Aminooxepane-4-carboxylic acid, is described as a seven-membered oxepane ring derivative with an amino and carboxylic acid group at the 4-position. However, the provided evidence exclusively pertains to 4-Aminooxane-4-carboxylic acid (synonyms: 4-Aminotetrahydro-2H-pyran-4-carboxylic acid), a six-membered oxane (tetrahydropyran) ring analog . This discrepancy suggests either a nomenclature error in the query or a mismatch between the requested compound and the available evidence. For clarity, this analysis will focus on 4-Aminooxane-4-carboxylic acid (C₆H₁₁NO₃, molecular mass 145.158 g/mol) as documented in the evidence, while acknowledging the structural distinction between oxane (six-membered) and oxepane (seven-membered) systems.

Properties

IUPAC Name

4-aminooxepane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c8-7(6(9)10)2-1-4-11-5-3-7/h1-5,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALIQNBNGDRHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCOC1)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminooxepane-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino alcohol, the compound can be synthesized via intramolecular cyclization using reagents like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to form the oxepane ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Aminooxepane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxepane derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxepane derivatives, alcohols, and substituted aminooxepane compounds.

Mechanism of Action

The mechanism of action of 4-Aminooxepane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups play crucial roles in binding to target molecules, facilitating various biochemical reactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

Compound Name Ring Size Functional Groups Molecular Formula Key Applications/Properties
4-Aminooxane-4-carboxylic acid 6-membered Amino (-NH₂), Carboxylic (-COOH) C₆H₁₁NO₃ Potential β-amino acid analog; limited pharmacological data
L-Proline 5-membered Amino, Carboxylic C₅H₉NO₂ Proteinogenic amino acid; enhances peptide stability
Pipecolic Acid 6-membered Amino, Carboxylic C₆H₁₁NO₂ Non-proteinogenic amino acid; implicated in lysine metabolism
Cycloleucine 5-membered Amino, Carboxylic C₆H₁₁NO₂ Inhibitor of mTOR signaling; synthetic amino acid
Key Observations:

Ring Size and Conformation: The six-membered oxane ring in 4-Aminooxane-4-carboxylic acid introduces distinct conformational flexibility compared to smaller rings like proline (five-membered). Larger rings may reduce steric strain but alter hydrogen-bonding capacity in peptides. Pipecolic acid, another six-membered cyclic amino acid, lacks the oxygen heteroatom present in oxane derivatives, affecting solubility and electronic properties.

Functional Group Positioning: The geminal placement of amino and carboxylic acid groups at the 4-position in 4-Aminooxane-4-carboxylic acid creates a rigid, zwitterionic structure. This contrasts with proline and pipecolic acid, where amino and carboxylic groups are adjacent (α-position), favoring intramolecular interactions.

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